6-Methylhept-5-en-2-ol

Overview

Description

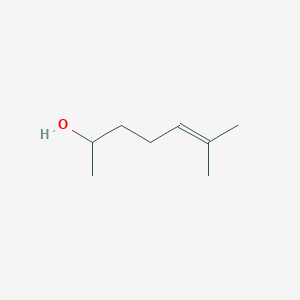

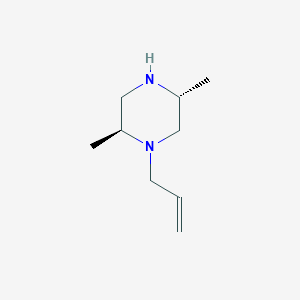

6-Methylhept-5-en-2-ol, also known as Sulcatol, is a compound used in the synthesis of aggregation pheromone of the ambrosia beetle . It is also used as pharmaceutical intermediates and insect attractant . The molecular formula is C8H16O .

Synthesis Analysis

The synthesis of (S)-6-methylhept-5-en-2-ol, which is the aggregation pheromone of Gnathotrichus sulcatus, has been developed through an enantioselective (ee −50%) four-step process from 3 S,7-dimethylocta-1,6-diene . Another methodology applied to the synthesis of the insect pheromone ®-6-methylhept-5-en-2-ol (sulcatol) from tert-butyl (E, E)-hexa-2,4-dienoate, via a sequence involving conjugate addition of the lithium amide, Grignard addition to the ester, Meisenheimer rearrangement, hydrogenation of the double bond, dehydration of the tertiary alcohol and finally N–O bond cleavage .Molecular Structure Analysis

The molecular weight of 6-Methylhept-5-en-2-ol is 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 .Chemical Reactions Analysis

The mechanism of phenylselenoetherification of 6-methylhept-5-en-2-ol in the presence of some bases (pyridine, triethylamine, quinoline, 2,2’-bipyridine) as catalysts was examined through kinetic study of the cyclization under pseudo-first order conditions, by UV-VIS spectrophotometry .Physical And Chemical Properties Analysis

6-Methylhept-5-en-2-ol is a clear colourless to slightly yellow liquid . Its density is 0.844 g/mL at 25 °C .Scientific Research Applications

Catalytic Mechanisms and Kinetic Studies

6-Methylhept-5-en-2-ol has been studied for its reactivity in various catalytic processes. For instance, Bugarčić et al. (2010) examined its phenylselenoetherification in the presence of different bases, observing that the reaction speed correlated with the basicity of the catalyst used (Bugarčić, Rvović, & Divac, 2010). Additionally, Veliev et al. (2007) explored its hypohalogenation, revealing that it primarily involves the double bond to yield halohydrins (Veliev, Sadygov, Alimardanov, & Shatirova, 2007).

Enzymatic Kinetic Resolution

Monteiro, Lourenço, and Afonso (2010) demonstrated the use of 6-Methylhept-5-en-2-ol in enzymatic kinetic resolution, employing ethyl tetradecanoate and lipase for the selective resolution of secondary alcohols (Monteiro, Lourenço, & Afonso, 2010).

Synthesis of Pyranochromenes and Tetrahydropyrans

6-Methylhept-5-en-2-ol plays a role in synthesizing fused pyranochromene derivatives. Sarmah et al. (2015) reported its use in generating o-Quinonemethides, which then undergo a cycloaddition reaction to yield these derivatives (Sarmah, Baishya, Hazarika, & Das, 2015). Raju et al. (2013) also described its application in synthesizing 2,3,6-trisubstituted tetrahydropyrans via oxonium-ene cyclization (Raju, Reddy, Anjibabu, Muralikrishna, & Reddy, 2013).

Chemo- and Regioselectivity Studies

Divac, Kostić, and Bugarčić (2019) focused on the influence of various factors like catalysts and steric hindrances on the chemo- and regioselectivity of reactions involving 6-Methylhept-5-en-2-ol (Divac, Kostić, & Bugarčić, 2019).

Odorant Properties and Applications

Puchľová et al. (2019) researched the odorant properties of 6-Methylhept-5-en-2-ol analogues, highlighting their potential in flavor and fragrance applications (Puchľová, Dendys, Špánik, & Szolcsányi, 2019).

Exploring Reaction Mechanisms

Awan, McGivern, Tsang, and Manion (2010) investigated the decomposition and isomerization reactions of related compounds, providing insights into the reaction mechanisms and kinetics (Awan, McGivern, Tsang, & Manion, 2010).

Mechanism of Action

Target of Action

6-Methyl-5-hepten-2-ol, also known as Sulcatol, is primarily used in the synthesis of aggregation pheromones of the ambrosia beetle . The compound acts as an attractant for these insects, making it a target for pest control strategies .

Mode of Action

It is known that the compound acts as a semiochemical, influencing the behavior of ambrosia beetles . It is likely that the compound interacts with olfactory receptors in these insects, triggering aggregation behavior.

Biochemical Pathways

It is known that semiochemicals like this compound can affect signal transduction pathways in insects, leading to changes in behavior .

Pharmacokinetics

As a volatile compound, it is likely to be rapidly absorbed and distributed in the environment .

Result of Action

The primary result of the action of 6-Methyl-5-hepten-2-ol is the aggregation of ambrosia beetles . This can lead to increased effectiveness of pest control strategies.

Action Environment

The action of 6-Methyl-5-hepten-2-ol is influenced by environmental factors such as temperature and humidity . These factors can affect the volatility and dispersion of the compound, thereby influencing its efficacy as an attractant .

Safety and Hazards

Future Directions

6-Methylhept-5-en-2-ol is currently used in the synthesis of aggregation pheromone of the ambrosia beetle . Given its role as an insect attractant, future research may explore its potential in pest control strategies. Additionally, as it is used as a pharmaceutical intermediate, it may find further applications in drug synthesis .

properties

IUPAC Name |

6-methylhept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEFFKYYKJVVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051754 | |

| Record name | 6-Methylhept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylhept-5-en-2-ol | |

CAS RN |

1569-60-4, 4630-06-2 | |

| Record name | 6-Methyl-5-hepten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-5-HEPTEN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hepten-2-ol, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylhept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylhept-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Sulcatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-methyl-5-hepten-2-ol function as a pheromone?

A1: 6-Methyl-5-hepten-2-ol acts as an aggregation pheromone for certain insect species, notably the ambrosia beetle Gnathotrichus sulcatus [ [], [], [], [] ]. It elicits attraction and aggregation behavior in both males and females, facilitating mating and colonization of host trees [ [], [] ]. This pheromonal activity is highly specific to the enantiomeric composition, with a mixture of the (S)-(+) and (R)-(−) enantiomers being more effective than the racemic mixture [ [] ].

Q2: What role does 6-methyl-5-hepten-2-ol play in plant-insect interactions?

A2: In the fig-fig wasp mutualistic relationship, specifically with Ficus curtipes, 6-methyl-5-hepten-2-ol acts as a long-distance attractant for the obligate pollinator wasp, Eupristina sp. [ [] ]. The compound guides the wasps towards the figs, playing a crucial role in pollination.

Q3: Can 6-methyl-5-hepten-2-ol be used to control insect populations?

A3: Research suggests that sulcatol-baited traps could be employed to manage populations of Gnathotrichus sulcatus in commercial settings like sawmills [ [], [] ]. By attracting and trapping beetles, their numbers can be reduced, potentially minimizing damage to lumber.

Q4: Does 6-methyl-5-hepten-2-ol affect other insect species?

A4: While primarily known for its impact on certain beetle species, 6-methyl-5-hepten-2-ol also influences the behavior of other insects. For instance, it acts as an alarm pheromone in various Formica ant species, triggering alarm responses in worker ants [ [] ].

Q5: How does 6-methyl-5-hepten-2-ol affect apple quality during storage?

A5: 6-Methyl-5-hepten-2-one (MHO-on), a related compound, is a precursor to superficial scald in apples during storage. Interestingly, conversion of MHO-on to 6-methyl-5-hepten-2-ol (MHO-ol) has been linked to reduced scald development [ [] ]. This suggests a potential role for 6-methyl-5-hepten-2-ol in mitigating this physiological disorder in apples.

Q6: What is the molecular formula and weight of 6-methyl-5-hepten-2-ol?

A6: 6-Methyl-5-hepten-2-ol has the molecular formula C8H16O and a molecular weight of 128.21 g/mol.

Q7: Are there any characteristic spectroscopic features of 6-methyl-5-hepten-2-ol?

A7: While specific spectroscopic data is not extensively discussed in the provided papers, the presence of characteristic functional groups (alkene and alcohol) would be evident in techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q8: Is 6-methyl-5-hepten-2-ol stable under different storage conditions?

A8: While specific stability data is not explicitly provided in the research, 6-methyl-5-hepten-2-ol, like many volatile organic compounds, might be susceptible to oxidation and degradation upon prolonged exposure to air, light, or heat.

Q9: Can 6-methyl-5-hepten-2-ol be synthesized using catalysts?

A10: Yes, the chemoselective hydrogenation of 6-methyl-5-hepten-2-one to produce 6-methyl-5-hepten-2-ol can be achieved using a silica-supported Cu (Cu/SiO2) catalyst [ [] ]. This vapor-phase reaction highlights the use of catalysts in selectively synthesizing this compound.

Q10: Have there been any computational studies on 6-methyl-5-hepten-2-ol?

A11: While the provided research doesn't delve into detailed computational studies, theoretical calculations were used to propose a reaction mechanism for the intramolecular hydroalkoxylation of 6-methylhept-5-en-2-ol catalyzed by zeolites [ [] ].

Q11: How does the stereochemistry of 6-methyl-5-hepten-2-ol affect its biological activity?

A12: The enantiomeric composition of 6-methyl-5-hepten-2-ol significantly influences its pheromone activity [ [] ]. Studies on Gnathotrichus sulcatus demonstrate that a specific ratio of the (S)-(+) and (R)-(−) enantiomers is crucial for optimal attraction and aggregation.

Q12: What analytical techniques are commonly used to identify and quantify 6-methyl-5-hepten-2-ol?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 6-methyl-5-hepten-2-ol in various matrices, including plant extracts, insect secretions, and environmental samples [ [], [], [], [], [], [] ]. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique before GC-MS analysis [ [], [], [] ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)